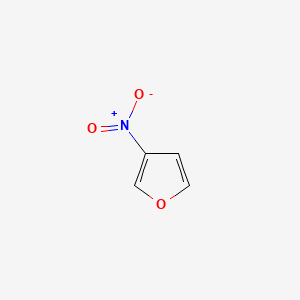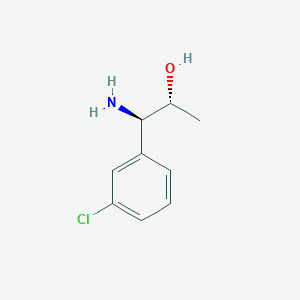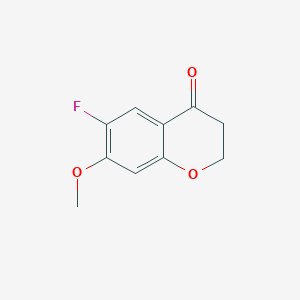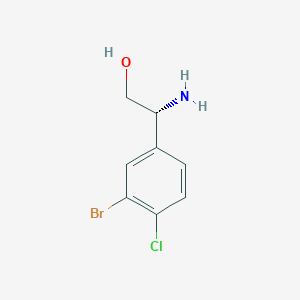
Dimethyl(lithiomethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(dimethoxyphosphoryl)methanide is an organolithium compound with the chemical formula C₃H₈LiO₃P. It is a reagent used in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is known for its reactivity and utility in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lithium(dimethoxyphosphoryl)methanide can be synthesized through the reaction of dimethyl phosphite with a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically occurs at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of lithium(dimethoxyphosphoryl)methanide involves the same synthetic route but on a larger scale. The process requires precise control of reaction conditions, including temperature and solvent purity, to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: Lithium(dimethoxyphosphoryl)methanide can undergo oxidation reactions, forming various phosphorus-containing compounds.
Reduction: It can be reduced to form simpler organophosphorus compounds.
Substitution: This compound is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Typical conditions involve the use of aprotic solvents and low temperatures to maintain the reactivity of the compound.
Major Products Formed:
Oxidation: Phosphonic acids and esters.
Reduction: Phosphines and phosphine oxides.
Substitution: Various organophosphorus compounds depending on the substrate used.
Wissenschaftliche Forschungsanwendungen
Lithium(dimethoxyphosphoryl)methanide has several applications in scientific research:
Chemistry: It is used in the synthesis of organophosphorus compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Biology: Research into its potential as a reagent for modifying biomolecules is ongoing.
Medicine: It is being explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which lithium(dimethoxyphosphoryl)methanide exerts its effects involves the formation of a highly reactive carbanion intermediate. This intermediate can attack electrophilic centers in organic molecules, leading to the formation of new carbon-phosphorus bonds. The molecular targets and pathways involved include nucleophilic substitution and addition reactions, which are fundamental to organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Lithium diisopropylamide (LDA): A strong base used in similar synthetic applications.
Lithium dimethylamide: Another organolithium compound with similar reactivity.
Lithium bis(trimethylsilyl)amide: Used in the synthesis of organosilicon compounds.
Uniqueness: Lithium(dimethoxyphosphoryl)methanide is unique due to its ability to form stable carbon-phosphorus bonds, which are less common in other organolithium compounds. This makes it particularly valuable in the synthesis of phosphorus-containing organic molecules.
Eigenschaften
IUPAC Name |
lithium;[methanidyl(methoxy)phosphoryl]oxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3P.Li/c1-5-7(3,4)6-2;/h3H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZSZHRVHWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COP(=O)([CH2-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8LiO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Di([2,2'-bipyridin]-4-yl)benzene](/img/structure/B13036341.png)




![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


![(1S,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036399.png)


